Albendazole-d7

Description

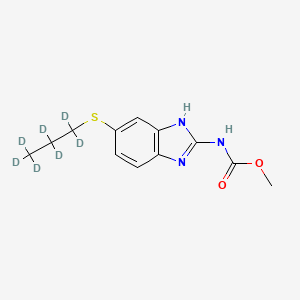

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHWSAZORRCQMX-JOMZKNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Albendazole-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Albendazole-d7, a deuterated analog of the broad-spectrum anthelmintic drug Albendazole. The incorporation of deuterium atoms into the propyl chain of Albendazole creates a stable, isotopically labeled internal standard essential for pharmacokinetic and metabolic studies, as well as for use in quantitative analysis by mass spectrometry.[1][2][3] This document details the synthetic pathway, experimental protocols, and characterization methods, presenting quantitative data in a clear, tabular format and visualizing workflows with Graphviz diagrams.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of unlabeled Albendazole, a well-established process involving the formation of a benzimidazole ring system.[4] The key modification is the introduction of a deuterated propyl group. The general synthetic route involves the reaction of a substituted o-phenylenediamine with a cyanocarbamate derivative.

A plausible synthetic workflow for this compound is outlined below:

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Nitro-4-(propyl-d7-thio)aniline

In a suitable reaction vessel, 4-mercapto-2-nitroaniline is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An appropriate base, for instance, potassium carbonate, is added to the solution. 1-Bromo-propane-d7 is then added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 2-nitro-4-(propyl-d7-thio)aniline.

Step 2: Synthesis of 4-(Propyl-d7-thio)-o-phenylenediamine

The 2-nitro-4-(propyl-d7-thio)aniline obtained from the previous step is subjected to reduction to convert the nitro group to an amine. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents such as tin(II) chloride in hydrochloric acid can be used. The reaction progress is monitored by TLC. After the reduction is complete, the catalyst is filtered off (if used), and the product, 4-(propyl-d7-thio)-o-phenylenediamine, is isolated by extraction and purification.

Step 3: Synthesis of this compound

The final step involves the cyclization of 4-(propyl-d7-thio)-o-phenylenediamine with methyl N-cyanocarbamate. The reactants are typically heated in a suitable solvent, such as a mixture of water and an alcohol, in the presence of an acid catalyst (e.g., hydrochloric acid). The reaction mixture is heated to reflux for several hours.[4] Upon cooling, the product, this compound, precipitates out of the solution and can be collected by filtration. The crude product is then purified by recrystallization to obtain the final product with high purity.

Characterization of this compound

The identity, purity, and structure of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and verifying the incorporation of deuterium.

-

1H NMR: The 1H NMR spectrum of this compound is expected to be similar to that of unlabeled Albendazole, with the key difference being the absence of signals corresponding to the propyl protons. The aromatic and carbamate protons should be observable at their characteristic chemical shifts.

-

13C NMR: The 13C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated propyl carbons will be observed as multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.

-

2H NMR: A 2H (Deuterium) NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms.

Table 1: Expected 1H NMR Data for this compound (in DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | NH (imidazole) |

| ~7.5 | d | 1H | Aromatic CH |

| ~7.3 | d | 1H | Aromatic CH |

| ~7.1 | dd | 1H | Aromatic CH |

| 3.75 | s | 3H | OCH3 |

Note: The propyl signals (typically ~2.9, ~1.6, and ~0.9 ppm for unlabeled Albendazole) will be absent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected exact mass for this compound (C12H8D7N3O2S) is approximately 272.1324.[2]

-

Tandem Mass Spectrometry (MS/MS): MS/MS can be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C12H8D7N3O2S[2][5] |

| Molecular Weight | 272.37[1] |

| Exact Mass (Calculated) | 272.1324[2] |

| Isotopic Purity | Typically ≥98% (d1-d7)[5] |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. A reversed-phase HPLC method is commonly used.

2.3.1. Experimental Protocol: HPLC Analysis

A typical HPLC method for the analysis of Albendazole can be adapted for this compound.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[6]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and a buffer, such as sodium acetate or phosphate buffer.[6][7][8] For example, a mixture of acetonitrile and water (containing 0.4% triethylamine adjusted to pH 3.6 with orthophosphoric acid) in a ratio of 46:54 has been reported for Albendazole.[9]

-

Detection: UV detection at a wavelength of around 291 nm or 254 nm is appropriate for Albendazole and its analogs.[9][10]

-

Internal Standard: For quantitative analysis, an internal standard such as mebendazole can be used.[9]

The workflow for HPLC analysis is depicted below:

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile : Water with buffer (e.g., 46:54 v/v)[9] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 291 nm or 254 nm[9][10] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

2.3.2. Purity Assessment

The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally expected for use as an analytical standard.

Conclusion

The synthesis of this compound can be successfully achieved through a multi-step process involving the introduction of a deuterated propyl group onto a benzimidazole precursor. The characterization of the final product by NMR, MS, and HPLC is crucial to confirm its identity, isotopic enrichment, and purity. This technical guide provides the necessary theoretical and practical framework for researchers and professionals involved in the synthesis and analysis of isotopically labeled compounds for drug development and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. veeprho.com [veeprho.com]

- 4. Albendazole synthesis - chemicalbook [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpaonline.com [ajpaonline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. usp-pqm.org [usp-pqm.org]

The Role of Albendazole-d7 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Albendazole-d7 when utilized as an internal standard in the quantitative bioanalysis of the anthelmintic drug Albendazole. This document provides a comprehensive overview of the underlying principles, experimental methodologies, and data supporting its application, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for an Ideal Internal Standard

Accurate quantification of therapeutic agents like Albendazole in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Bioanalytical methods, particularly LC-MS/MS, are susceptible to variations that can compromise accuracy and precision. These variations can arise from sample preparation inconsistencies, instrument fluctuations, and matrix effects—where co-eluting endogenous components of the biological sample suppress or enhance the ionization of the analyte.

To correct for these potential errors, an internal standard (IS) is introduced into all samples, including calibrators, quality controls, and unknown study samples. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry. This compound, a deuterated analog of Albendazole, serves this purpose exceptionally well.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry . Its mechanism is not pharmacological but rather physicochemical and analytical. By replacing seven hydrogen atoms with deuterium, this compound has a higher mass than Albendazole but exhibits nearly identical chemical and physical properties.[1] This near-identity is crucial for its function.

Key attributes of this compound's mechanism of action as an internal standard include:

-

Co-elution with the Analyte: Due to its similar polarity and chemical structure, this compound co-elutes with Albendazole during chromatographic separation. This ensures that both compounds experience the same degree of ionization suppression or enhancement from the sample matrix at the same point in time.

-

Similar Extraction Recovery: this compound behaves almost identically to Albendazole during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[2] Any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: The primary role of this compound is to compensate for matrix effects.[3][4] Since both the analyte and the internal standard are affected similarly by interfering components in the biological matrix, the ratio of their peak areas remains constant, even if their absolute signal intensities fluctuate. This stable ratio allows for accurate quantification of the analyte.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the mass difference between Albendazole and this compound allows the mass spectrometer to distinguish between them. This enables the simultaneous monitoring of both compounds.

In essence, this compound acts as a reliable tracer for Albendazole throughout the analytical workflow. By calculating the ratio of the analyte's response to the internal standard's response, variability is normalized, leading to a robust and accurate quantification of Albendazole.

Quantitative Data from Bioanalytical Method Validation

The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of Albendazole and its active metabolite, Albendazole sulfoxide, in human plasma using their respective deuterated internal standards.[2]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Albendazole | 0.200–50.0 | >0.99 | 0.200 |

| Albendazole Sulfoxide | 3.00–600 | >0.99 | 3.00 |

Table 2: Recovery and Matrix Effect Data

| Analyte | Mean Recovery (%) | Internal Standard | Mean IS Recovery (%) | IS-Normalized Matrix Factor Range |

| Albendazole | 86.03 - 89.66 | Albendazole-d3 | 97.54 | 0.985 - 1.042 |

| Albendazole Sulfoxide | 86.03 - 89.66 | Albendazole sulfoxide-d5 | 91.57 | 0.985 - 1.042 |

Note: The study cited used Albendazole-d3 and Albendazole sulfoxide-d5. The principles and expected performance with this compound are directly comparable.

Experimental Protocols

The following is a detailed methodology for a key experiment involving the quantification of Albendazole in human plasma using a deuterated internal standard, based on a published study.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 100 µL of human plasma, add the internal standard working solution.

-

Vortexing: Vortex the samples for 30 seconds.

-

Acidification: Add 100 µL of 2% formic acid in water and vortex for another 30 seconds.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase.

-

Injection: Inject 2 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: Agilent 1200 series HPLC

-

Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)

-

Column Temperature: 40°C

-

Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH 5.0, adjusted with acetic acid) in an 80:20 (v/v) ratio.

-

Flow Rate: 0.5 mL/min (isocratic elution)

-

Autosampler Temperature: 5°C

-

Injection Volume: 2 µL

-

Mass Spectrometer: MDS SCIEX API-5500 triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Albendazole: To be specified based on instrument optimization

-

This compound: To be specified based on instrument optimization

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as an internal standard.

Caption: Experimental workflow for bioanalysis using this compound.

Caption: Logical relationship of this compound as an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of Albendazole. Its mechanism of action is based on the robust principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to effectively normalize variability introduced during sample preparation and analysis. The use of this compound, particularly in LC-MS/MS methods, is critical for achieving the high levels of accuracy, precision, and reliability required in regulated bioanalysis for drug development and clinical studies.

References

- 1. medkoo.com [medkoo.com]

- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eijppr.com [eijppr.com]

The Analytical Edge: A Technical Guide to the Research Applications of Stable Isotope-Labeled Albendazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted research applications of stable isotope-labeled (SIL) albendazole, a critical tool in modern pharmaceutical analysis and drug development. The incorporation of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), into the albendazole molecule provides an analytical handle for precise and accurate quantification and metabolic tracking. This guide details the core applications, experimental methodologies, and quantitative data associated with the use of SIL-albendazole, offering a comprehensive resource for researchers in the field.

Core Research Applications

The primary application of stable isotope-labeled albendazole is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical physicochemical properties to the unlabeled analyte, but distinct mass, make it the gold standard for correcting for variability in sample preparation and instrument response.

Potential Research Applications Include:

-

Pharmacokinetic (PK) and Bioequivalence (BE) Studies: SIL-albendazole is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of albendazole and its active metabolite, albendazole sulfoxide. It enables precise quantification in complex biological matrices like plasma, blood, and tissue.[1][2][3]

-

Drug Metabolism Studies: The use of SIL-albendazole allows for the confident identification and quantification of metabolites. By administering a labeled version of the drug, researchers can distinguish drug-related metabolites from endogenous compounds in mass spectrometry analyses.

-

Drug-Drug Interaction (DDI) Studies: SIL-albendazole can be employed to investigate the influence of co-administered drugs on its metabolism. For instance, studies can assess the impact of other drugs on the activity of cytochrome P450 enzymes responsible for albendazole's transformation.[4]

-

Metabolic Phenotyping: In conjunction with other analytical techniques, SIL-albendazole can be used to phenotype individuals based on their drug-metabolizing enzyme activity, potentially leading to personalized dosing regimens.

-

Environmental Fate and Residue Analysis: In veterinary medicine, SIL-albendazole can be used to trace the presence and persistence of albendazole and its metabolites in animal-derived food products and the environment.[5]

Metabolic Pathway of Albendazole

Albendazole is a prodrug that is rapidly metabolized in the liver to its pharmacologically active sulfoxide metabolite. This and subsequent metabolic steps are critical to both its efficacy and clearance.

Caption: Metabolic pathway of albendazole.

Mechanism of Action of Albendazole

Albendazole exerts its anthelmintic effect by targeting the microtubule system of parasitic worms.

Caption: Mechanism of action of albendazole.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of albendazole and its metabolites using a stable isotope-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This method is commonly used for the extraction of albendazole and its metabolites from plasma.[1][2]

-

Sample Thawing: Frozen plasma samples, calibration standards, and quality control samples are thawed at room temperature.

-

Internal Standard Spiking: To 100 µL of plasma, add 25 µL of a working solution containing the stable isotope-labeled internal standards (e.g., albendazole-d3 and albendazole sulfoxide-d5). Vortex for 10 seconds.

-

Dilution: Add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds.

-

Centrifugation: Centrifuge the samples at 13,148 g for 5 minutes at 10 °C.

-

SPE Cartridge Conditioning: Condition a Strata™-X (30 mg/1 mL) SPE cartridge by sequentially passing 1.0 mL of methanol and 1.0 mL of water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of water.

-

Elution: Elute the analytes and internal standards with 1.0 mL of the mobile phase.

-

Analysis: The eluate is then ready for injection into the LC-MS/MS system.

Sample Preparation: Protein Precipitation

A simpler and faster method for sample clean-up.[6]

-

Sample Aliquoting: Take an aliquot of the plasma sample.

-

Internal Standard Addition: Add the stable isotope-labeled internal standard (e.g., albendazole sulfoxide-d3).

-

Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample.

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Quantitative Data and Method Parameters

The use of stable isotope-labeled internal standards allows for the development of robust and accurate analytical methods. The tables below summarize key quantitative data and parameters from validated LC-MS/MS methods.

Table 1: LC-MS/MS Method Parameters for Albendazole and its Metabolites with SIL-IS

| Parameter | Albendazole | Albendazole Sulfoxide | Albendazole-d3 (IS) | Albendazole Sulfoxide-d5 (IS) |

| Chromatographic Column | Hypurity C18 | Hypurity C18 | Hypurity C18 | Hypurity C18 |

| Mobile Phase | Acetonitrile: 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) | Acetonitrile: 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) | Acetonitrile: 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) | Acetonitrile: 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 266.1 → 234.1 | 282.1 → 240.0 | 269.1 → 234.1 | 287.1 → 240.0 |

| Collision Energy (eV) | 27.00 | 29.00 | 27.00 | 29.00 |

Data compiled from Rathod et al., 2018.[2]

Table 2: Performance Characteristics of an LC-MS/MS Method Using SIL-IS

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | IS Mean Recovery (%) |

| Albendazole | 0.200–50.0 | 0.200 | 86.03 - 89.66 | 98.94 (Albendazole-d3) |

| Albendazole Sulfoxide | 3.00–600 | 3.00 | 86.03 - 89.66 | 89.85 (Albendazole Sulfoxide-d5) |

Data compiled from Rathod et al., 2018.[2]

Table 3: Mass Spectrometry Parameters for Albendazole and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Albendazole (ABZ) | 266.1 | 234.1 |

| Albendazole Sulfoxide (ABZSO) | 282.2 | 208.1 |

| Albendazole Sulfone (ABZSO2) | 298.2 | 159.1 |

| Albendazole 2-Aminosulfone (ABZSO2-NH2) | 240.2 | 133.1 |

Data compiled from Li et al., 2014.[7]

Experimental Workflow

The general workflow for a pharmacokinetic study using stable isotope-labeled albendazole is outlined below.

Caption: General experimental workflow.

Conclusion

Stable isotope-labeled albendazole is an indispensable tool for high-quality research in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS methods ensures the accuracy and precision of quantitative data, which is fundamental for pharmacokinetic, bioequivalence, and metabolism studies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust analytical studies, ultimately contributing to a better understanding of albendazole's therapeutic effects and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of albendazole and its metabolites in fish muscle tissue by stable isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of albendazole and metabolites in silkworm Bombyx mori hemolymph by ultrafast liquid chromatography tandem triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Albendazole-d7 in In Vitro Metabolic Stability Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Albendazole-d7, a deuterated analog of the anthelmintic drug Albendazole, in the context of in vitro metabolic stability studies. This document outlines the scientific principles, detailed experimental protocols, and data interpretation relevant to drug metabolism and pharmacokinetics.

Introduction: Metabolic Stability and the Deuterium Advantage

In vitro metabolic stability assays are a cornerstone of modern drug discovery, providing critical insights into the susceptibility of a new chemical entity to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] These studies help predict a drug's in vivo half-life and clearance, thereby informing dose selection and identifying potential drug-drug interactions.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely used in bioanalytical methods to enhance accuracy and precision.[2] However, the strategic placement of deuterium can also intentionally alter the metabolic profile of a drug. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[3][4] Consequently, enzymatic reactions involving the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a deuterium atom is present at that position.[5][6] This can lead to a more stable compound with a longer metabolic half-life.[3][7]

This compound, with deuterium atoms replacing hydrogens on the propyl group, is an ideal tool for investigating these effects on Albendazole's metabolism.

Metabolic Pathways of Albendazole

Albendazole (ABZ) undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves oxidation of the sulfide to form the pharmacologically active metabolite, Albendazole Sulfoxide (ABZSO). ABZSO is then further oxidized to the inactive metabolite, Albendazole Sulfone (ABZSO2). Both cytochrome P450-dependent monooxygenases (like CYP3A4) and flavin-containing monooxygenases (FMO) are implicated in these transformations.[8]

Caption: Primary metabolic pathway of Albendazole.

Experimental Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol details a representative method for assessing the metabolic stability of this compound compared to its non-deuterated counterpart using pooled human liver microsomes (HLM).

Materials and Reagents

-

Test Compounds: Albendazole, this compound (as 10 mM stock solutions in DMSO).

-

Internal Standard (IS): A structurally related compound, such as Fenbendazole or a different deuterated analog (e.g., Albendazole-d3), for LC-MS/MS analysis (as 1 µM stock solution in acetonitrile).

-

Biological Matrix: Pooled Human Liver Microsomes (HLM), stored at -80°C.

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Cofactor Solution: NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl2, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer).[9][10]

-

Quenching Solution: Ice-cold acetonitrile containing the internal standard.

-

Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.

-

96-well incubation plates and collection plates.

-

LC-MS/MS system.

Experimental Workflow

The workflow involves preparing the reaction mixtures, initiating the metabolic reaction with a cofactor, stopping the reaction at various time points, and analyzing the remaining parent compound.

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure

-

Preparation:

-

Thaw a vial of pooled HLM rapidly in a 37°C water bath and immediately place on ice. Dilute the microsomes to a working concentration of 1 mg/mL protein in ice-cold potassium phosphate buffer.[10]

-

Prepare working solutions of Albendazole and this compound at 2 µM by diluting the 10 mM DMSO stocks in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.

-

Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution to the test compound working solutions. Include negative control wells without the NADPH regenerating system.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution to all wells except the negative controls. This marks time zero (T=0).[11]

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard. The volume of the quenching solution should be at least double the aliquot volume to ensure immediate cessation of enzymatic activity.[11][12]

-

-

Sample Processing and Analysis:

-

Seal the collection plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound (Albendazole or this compound) relative to the internal standard at each time point.

-

Data Analysis

-

Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as:

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated using the following equation:

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

-

Illustrative Data Presentation

While direct comparative data for this compound is not publicly available, the following table illustrates the expected outcome from such a study, based on the known principles of the kinetic isotope effect. Deuteration at a primary site of metabolism, such as the propyl group, is expected to increase metabolic stability.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Albendazole | 18.5 | 45.2 |

| This compound | 35.2 | 23.8 |

| Verapamil (High-Clearance Control) | 8.2 | 102.1 |

| Warfarin (Low-Clearance Control) | > 60 | < 12.0 |

Note: The data presented for Albendazole and this compound are illustrative and intended to demonstrate the potential impact of deuteration. Actual results may vary.

Conclusion and Implications

The use of this compound in in vitro metabolic stability studies provides a powerful tool for understanding the impact of deuteration on the drug's pharmacokinetic profile. By leveraging the kinetic isotope effect, strategic deuteration can slow the rate of metabolism, potentially leading to a longer half-life and increased drug exposure in vivo.[13] The experimental framework described in this guide allows researchers to quantify these effects, providing valuable data for lead optimization and the development of next-generation therapeutics with improved properties. This approach is a key strategy in medicinal chemistry for enhancing the druggability of promising compounds.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 12. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Albendazole-d7 in organic solvents

An In-depth Technical Guide on the Solubility of Albendazole-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a deuterated analog of Albendazole, in various organic solvents. The document details its physicochemical properties, solubility profile, and the established methodologies for solubility determination. Furthermore, it elucidates the mechanism of action of Albendazole and provides a standard experimental workflow for solubility assessment, both visualized with diagrams.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic worm infestations[1]. This compound is a stable, deuterium-labeled version of Albendazole, primarily used as an internal standard for the quantification of Albendazole in analytical methods such as gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS)[2]. Understanding the solubility of this internal standard is critical for the development of robust and accurate bioanalytical assays, formulation studies, and pharmacokinetic research. Like its non-deuterated counterpart, this compound is a lipophilic compound with low aqueous solubility, making its dissolution in organic solvents a key consideration for stock solution preparation and experimental design[3].

Physicochemical Properties and Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and bioavailability. While specific quantitative solubility data for this compound is limited, its solubility characteristics are expected to be nearly identical to those of unlabeled Albendazole due to the chemical similarity between protium and deuterium.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₈D₇N₃O₂S |

| Molar Mass | 272.4 g/mol |

| Appearance | Solid |

| Synonyms | ABZ-d₇, SKF-62979-d7 |

Table 2: Solubility Data for Albendazole and this compound

| Solvent | Compound | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | This compound | Slightly Soluble | [2][4] |

| Methanol | This compound | Slightly Soluble | [2][4] |

| Dimethyl Sulfoxide (DMSO) | Albendazole | 17 mg/mL (64.07 mM) | [5] |

| Strong Acids / Strong Bases | Albendazole | Soluble | [6] |

| Methanol | Albendazole | Slightly Soluble | [1][6] |

| Chloroform | Albendazole | Slightly Soluble | [1][6] |

| Ethyl Acetate | Albendazole | Slightly Soluble | [1][6] |

| Acetonitrile | Albendazole | Slightly Soluble | [1][6] |

| Water | Albendazole | Practically Insoluble | [1][6] |

Mechanism of Action of Albendazole

The anthelmintic activity of Albendazole is primarily achieved by disrupting vital cellular processes within the parasite. The deuteration in this compound does not alter this biological mechanism. The process begins with the selective binding of the molecule to the parasite's β-tubulin, which is structurally different from mammalian tubulin, providing a degree of selective toxicity[7][8]. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton[9][10]. The disruption of the microtubular network severely impairs essential cellular functions, most notably the uptake of glucose, which is the primary energy source for these parasites[7][11]. The resulting energy deficit, caused by depleted glycogen stores and reduced ATP production, leads to the immobilization and eventual death of the parasite[8][11].

Experimental Protocol for Solubility Determination

The thermodynamic equilibrium solubility of a compound like this compound in a specific organic solvent is most reliably determined using the shake-flask method. This method measures the concentration of the solute in a saturated solution that is in equilibrium with the solid drug substance.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent (e.g., DMSO, Methanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and the resulting solution is saturated.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or µg/mL.

References

- 1. jddtonline.info [jddtonline.info]

- 2. caymanchem.com [caymanchem.com]

- 3. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Albendazole sulfoxide-d7 CAS#: [m.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Albendazole - Wikipedia [en.wikipedia.org]

- 11. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Throughput Quantification of Albendazole in Human Plasma by LC-MS/MS Using Albendazole-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic worm infestations in humans and animals.[1] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary pharmacologically active metabolite, albendazole sulfoxide (ABZSO).[1][2] ABZSO is subsequently oxidized to the inactive metabolite, albendazole sulfone (ABZSO2).[2] Due to its extensive first-pass metabolism, the plasma concentrations of the parent drug, albendazole, are typically very low or undetectable.[2]

Accurate and sensitive quantification of albendazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure efficacy and safety.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to conventional HPLC methods.[4] This application note describes a robust, high-throughput, and validated LC-MS/MS method for the quantification of albendazole in human plasma using its stable isotope-labeled deuterated analog, Albendazole-d7, as the internal standard (IS) to ensure high accuracy and precision.

Principle

This method employs a solid-phase extraction (SPE) procedure to isolate albendazole and the internal standard (this compound) from human plasma. The prepared samples are then injected into a liquid chromatography system for separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), which measures specific precursor-to-product ion transitions for both albendazole and its internal standard, ensuring high selectivity and minimizing matrix interference. The concentration of albendazole is determined from the peak area ratio of the analyte to the internal standard against a calibration curve.

Below is a diagram illustrating the metabolic pathway of Albendazole.

Experimental Protocols

Materials and Reagents

-

Standards: Albendazole (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (≥99%), Ammonium acetate (≥98%).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Extraction Cartridges: Solid Phase Extraction (SPE) cartridges, such as Oasis HLB (30 mg, 1 cc) or Phenomenex Strata™-X (30 mg/mL).[1][5]

Instrumentation

-

LC System: A high-performance liquid chromatography system such as a Shimadzu HPLC system or Waters Acquity UPLC.[1][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB SCIEX API-5500 or a Waters Xevo TQ-S, equipped with an ESI source.[1]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Albendazole and this compound in methanol to obtain 1 mg/mL stock solutions.

-

Working Solutions: Prepare intermediate and working standard solutions for calibration curve (CC) and quality control (QC) samples by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol (Solid Phase Extraction)

The following diagram outlines the complete experimental workflow.

Detailed Steps:

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. For calibration standards and QCs, use 100 µL of blank plasma and spike with the appropriate working solutions.

-

Internal Standard Addition: Add 25 µL of the 100 ng/mL this compound IS working solution to all samples except for the "double blank" (a blank plasma sample without analyte or IS).

-

Mixing: Vortex the samples for 15 seconds.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[5]

-

Sample Loading: Load the entire plasma mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% (v/v) methanol in water to remove interferences.

-

Elution: Elute the analytes and the IS from the cartridge with 1 mL of the mobile phase (e.g., 80:20 Acetonitrile:2.0 mM Ammonium Acetate).[1]

-

Final Preparation: Vortex the eluate and transfer it to an autosampler vial for injection.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

| Parameter | Setting |

|---|---|

| Column | Hypurity C18 (50 mm x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | 2.0 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 20% A : 80% B[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Autosampler Temp. | 5 °C[1] |

| Injection Volume | 5 µL |

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 2500 V |

| Source Temp. | 450 °C |

| Curtain Gas | 43 psi |

| Collision Gas | 7 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Albendazole | 266.1 | 234.1[1][4] | 200 | 70 | 27 |

| This compound (IS) | 273.2 | 241.2* | 200 | 70 | 27 |

*Note: The transition for this compound is proposed based on the known fragmentation of Albendazole (loss of methanol from the carbamate moiety). This transition should be confirmed and optimized experimentally on the specific mass spectrometer being used.

Data Analysis

Data acquisition and processing are performed using the mass spectrometer's proprietary software (e.g., Analyst, MassLynx). The peak area of albendazole and the internal standard (this compound) are integrated. A calibration curve is generated by plotting the peak area ratio (Albendazole/Albendazole-d7) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically applied to ensure accuracy across the calibration range. The concentrations of albendazole in the QC and unknown samples are then calculated from this regression equation.

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[5] The key performance characteristics are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Calibration Range | 0.20 - 50.0 ng/mL | - |

| Linearity (r²) | > 0.997 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |

| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | ≤ 10.2% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | -9.8% to 7.5% | ± 15% (± 20% at LLOQ) |

| Mean Extraction Recovery | 88.5% (Albendazole), 91.2% (IS) | Consistent and reproducible |

| Matrix Effect (IS-normalized) | 0.98 - 1.05 | CV ≤ 15% |

| Stability (Freeze-Thaw, 3 cycles) | % Change < 10% | ± 15% from nominal |

| Stability (Autosampler, 24h at 5°C) | % Change < 8% | ± 15% from nominal |

Conclusion

This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of albendazole in human plasma. The use of a stable isotope-labeled internal standard (this compound) and an efficient solid-phase extraction protocol ensures high accuracy and minimal matrix effects. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.[1] With a short run time of 4 minutes, this high-throughput method is well-suited for pharmacokinetic and bioequivalence studies, as well as for routine therapeutic drug monitoring of albendazole.

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]

Application Note: High-Throughput Sample Preparation for the Quantification of Albendazole and Albendazole Sulfoxide in Human Plasma using a Deuterated Internal Standard and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[1] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide (ABZSO), which is responsible for the systemic anthelmintic effect.[1] Due to this rapid conversion, plasma concentrations of the parent drug are often very low or undetectable.[1]

Accurate and precise quantification of both albendazole and albendazole sulfoxide in biological matrices, such as human plasma, is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes chromatographically with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.

This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous extraction of albendazole, albendazole sulfoxide, and their corresponding deuterated internal standards (albendazole-d3 and albendazole sulfoxide-d5) from human plasma.

Principle

This method employs solid-phase extraction (SPE) to isolate the analytes of interest from complex biological matrices like plasma. A small volume of plasma is first treated with the deuterated internal standards (ABZ-d3 and ABZSO-d5).[1][2] The stable isotope-labeled standards are chemically identical to the analytes and behave similarly throughout the extraction process and ionization in the mass spectrometer. This allows for accurate correction of any analyte loss during sample processing. The pre-treated sample is then loaded onto an SPE cartridge, where the analytes and internal standards are retained. Interferences are washed away, and the purified analytes are then eluted, concentrated, and reconstituted for analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards: Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole-d3 (ABZ-d3), Albendazole Sulfoxide-d5 (ABZSO-d5).[1][2]

-

Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

-

Reagents: Ammonium Acetate, Formic Acid or Acetic Acid (LC-MS grade).

-

Water: Deionized or Milli-Q water.

-

Plasma: Blank human plasma (K2-EDTA).

-

SPE Cartridges: Reversed-phase SPE cartridges (e.g., Phenomenex Strata™-X 30 mg/1 mL or Waters Oasis HLB).[1][3]

-

Equipment: Vortex mixer, centrifuge, 96-well plates (optional), SPE vacuum or positive pressure manifold, nitrogen evaporator.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve ABZ, ABZSO, ABZ-d3, and ABZSO-d5 in methanol to achieve a final concentration of 1 mg/mL for each.

-

Working Standard Solutions: Prepare serial dilutions of the ABZ and ABZSO stock solutions in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) spiking solutions.

-

Internal Standard (IS) Working Solution: Combine the ABZ-d3 and ABZSO-d5 stock solutions and dilute with methanol to a final concentration appropriate for spiking into all samples (e.g., 100 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a 100 µL plasma sample volume.[1][4]

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples from frozen storage and allow them to reach room temperature. Vortex gently to ensure homogeneity.

-

Spiking: To 100 µL of each plasma sample in a microcentrifuge tube, add a precise volume (e.g., 25 µL) of the IS Working Solution. For calibration standards and QCs, spike with the appropriate working standard solution before adding the IS. For blank samples, add an equivalent volume of methanol.

-

Pre-treatment: Vortex the samples for 30 seconds. Add 100 µL of 2 mM ammonium acetate solution and vortex for another 60 seconds. Centrifuge at 13,000 x g for 5 minutes at 10°C.[1]

-

SPE Cartridge Conditioning: Place SPE cartridges on the manifold. Condition the cartridges sequentially with 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridges to dry out.[3][5]

-

Sample Loading: Load the supernatant from the pre-treated plasma samples onto the conditioned SPE cartridges. Apply gentle vacuum or pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

-

Washing: Wash the cartridges twice with 1.0 mL of 10% (v/v) methanol in water to remove endogenous interferences.[1] After the final wash, apply full vacuum or pressure for 1-2 minutes to dry the sorbent.

-

Elution: Place clean collection tubes or a 96-well collection plate inside the manifold. Elute the analytes and internal standards from the cartridges using 1.0 mL of the LC-MS/MS mobile phase (e.g., 80:20 ACN:2.0 mM ammonium acetate).[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100-200 µL of the mobile phase. Vortex thoroughly to ensure complete dissolution.

-

Final Sample: Transfer the reconstituted sample to an autosampler vial or plate for LC-MS/MS analysis.

Data Presentation

The performance of this sample preparation method, when coupled with LC-MS/MS, is summarized below. The data demonstrates high recovery and minimal matrix effects, highlighting the method's suitability for regulated bioanalysis.[1][4][6]

| Analyte | Linearity Range (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |

| Albendazole (ABZ) | 0.200 – 50.0[1][4][6] | 86.0 - 89.7[1][4] | 0.985 – 1.042[1][4][6] |

| Albendazole Sulfoxide (ABZSO) | 3.00 – 600[1][4][6] | 86.0 - 89.7[1][4] | 0.985 – 1.042[1][4][6] |

| ABZ-d3 (IS) | N/A | 89.8 - 99.0[1][4] | N/A |

| ABZSO-d5 (IS) | N/A | 89.8 - 99.0[1][4] | N/A |

Visualization

The following diagram illustrates the logical workflow of the solid-phase extraction protocol.

Caption: Workflow for Solid-Phase Extraction of Albendazole.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable, reproducible, and high-throughput method for the simultaneous quantification of albendazole and its active metabolite, albendazole sulfoxide, in human plasma. The incorporation of stable isotope-labeled deuterated internal standards ensures the highest data quality by correcting for matrix variability and analyte loss during sample processing. This method is robust and well-suited for regulated bioanalytical laboratories supporting drug development and clinical research.

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]

- 4. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Preparation of Albendazole-d7 Solution for Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Albendazole-d7 (ABZ-d7) solutions for use as an internal standard (IS) in the quantitative analysis of albendazole by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Accurate quantification of albendazole and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Due to its rapid metabolism, an internal standard is essential for reliable analysis. This compound, a stable isotope-labeled analog of albendazole, is an ideal internal standard for mass spectrometry-based assays as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]

This application note details the preparation of stock and working solutions of this compound and provides a typical LC-MS/MS methodology for the analysis of albendazole in plasma.

Materials and Reagents

All reagents and solvents should be of LC-MS grade or higher.

| Material | Supplier/Grade | Notes |

| This compound | Commercially Available | Solid form, store at -20°C. |

| Methanol (MeOH) | LC-MS Grade | For preparation of stock and working solutions. |

| Acetonitrile (ACN) | LC-MS Grade | Component of the mobile phase. |

| Formic Acid (FA) | LC-MS Grade | Mobile phase additive. |

| Ultrapure Water | 18.2 MΩ·cm | For mobile phase preparation. |

| Volumetric Flasks | Class A | For accurate solution preparation. |

| Pipettes | Calibrated | For accurate liquid transfers. |

| Analytical Balance | For weighing the this compound standard. |

Experimental Protocols

Preparation of this compound Stock Solution (1.0 mg/mL)

The primary stock solution is prepared in methanol, where albendazole and its deuterated analogs are soluble.[2][3]

-

Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of this compound solid and transfer it to a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 7 mL of methanol to the flask. Vortex or sonicate for 5-10 minutes until the solid is completely dissolved. This compound is slightly soluble in methanol, so ensure complete dissolution.[4]

-

Dilution: Once dissolved, bring the flask to the final volume of 10 mL with methanol.

-

Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a labeled, amber glass vial and store it at -20°C. This stock solution is stable for extended periods when stored correctly.

Preparation of Intermediate and Working Solutions

Working solutions are prepared by serially diluting the stock solution to a concentration suitable for spiking into calibration standards and quality control samples. The final concentration of the internal standard should be consistent across all samples and is typically determined during method development.

3.2.1 Intermediate Stock Solution (e.g., 10 µg/mL)

-

Transfer 100 µL of the 1.0 mg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to volume with methanol.

-

Mix thoroughly and store at -20°C.

3.2.2 Working Internal Standard Solution (e.g., 100 ng/mL)

-

Transfer 1.0 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask.

-

Dilute to volume with a solvent that matches the initial mobile phase conditions (e.g., 50:50 Methanol:Water). This helps prevent peak distortion upon injection.

-

Mix thoroughly. This working solution is now ready to be added to samples. For example, adding 25 µL of this 100 ng/mL solution to 100 µL of a plasma sample results in a final IS concentration appropriate for typical assay ranges.[5]

Sample Preparation (Plasma)

This protocol outlines a typical solid-phase extraction (SPE) procedure for plasma samples.[5]

-

Thaw: Thaw plasma samples, calibration standards (CSs), and quality control (QC) samples at room temperature.

-

Spike: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add IS: Spike the sample with 25 µL of the this compound working solution (e.g., 100 ng/mL). Vortex briefly.

-

Pre-treat: Add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds. Centrifuge at 13,000 x g for 5 minutes.

-

SPE:

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of 10% (v/v) methanol in water.

-

Elute the analytes with 1 mL of the mobile phase (e.g., 80:20 ACN:2mM Ammonium Acetate).

-

-

Inject: Transfer the eluate to an autosampler vial and inject it into the LC-MS/MS system.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of albendazole using this compound as an internal standard. Parameters should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.05% Formic Acid in Water[2] |

| Mobile Phase B | 0.05% Formic Acid in Methanol[2] |

| Flow Rate | 0.2 mL/min[2] |

| Gradient | 35% B to 70% B over 6 min, then to 95% B[2] |

| Injection Volume | 2-10 µL[5][6] |

| Column Temp. | 40 °C[5] |

| Autosampler Temp. | 5 °C[5] |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| MRM Transitions | See Table below |

| Dwell Time | 100 ms |

| Ion Spray Voltage | 2500 V[5] |

| Source Temp. | 450 °C[5] |

Table of MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Albendazole | 266.1 | 234.1 | Optimized for instrument |

| This compound (IS) | 273.4 | 241.4 | Optimized for instrument |

Note on ABZ-d7 transition: The precursor ion [M+H]⁺ for this compound (MW: 272.4) is m/z 273.4. The fragmentation of albendazole typically involves the loss of the methoxycarbonyl group. The fragmentation of ABZ-d3 (m/z 269.4 -> 234.4) indicates the deuterated alkyl chain is retained on the product ion.[2] Therefore, the product ion for ABZ-d7 is predicted to be m/z 241.4. This transition must be confirmed and optimized on the specific mass spectrometer being used.

Stability and Storage

-

Solid Material: this compound solid should be stored at -20°C in a desiccator.

-

Stock Solutions: Stock solutions prepared in methanol should be stored in amber vials at -20°C. Under these conditions, they are expected to be stable for months.[2]

-

Working Solutions: It is recommended to prepare fresh working solutions from the stock solution as needed or to verify their stability if stored for more than a few days, even at refrigerated temperatures.

This comprehensive protocol provides a robust foundation for the preparation and use of this compound as an internal standard in mass spectrometry-based bioanalysis. Adherence to these guidelines will support the development of accurate, precise, and reliable quantitative methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The Role of Albendazole-d7 in the Pharmacokinetic Analysis of Albendazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections.[1][2] Following oral administration, albendazole is poorly absorbed due to its low aqueous solubility and undergoes rapid, extensive first-pass metabolism in the liver.[3][4] It is oxidized into its primary active metabolite, albendazole sulfoxide (ABZSO), which is responsible for the systemic anthelmintic effect, and is then further metabolized to the inactive albendazole sulfone (ABZSO2).[3][5]

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of albendazole and for establishing bioequivalence.[4] These studies often show significant inter-individual variability.[2] The accurate quantification of ABZ and ABZSO in biological matrices like plasma is essential for these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity and selectivity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Albendazole-d7, is critical for robust and reliable LC-MS/MS assays. This compound has chemical and physical properties nearly identical to albendazole, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for precise correction of any variability during sample preparation and analysis, leading to highly accurate quantification. While some literature specifies Albendazole-d3, its function is identical to this compound as a deuterated internal standard.[5]

Principle of Isotope Dilution LC-MS/MS

Isotope dilution is the gold standard for quantitative mass spectrometry. A known concentration of the SIL-IS (this compound) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The SIL-IS and the native analyte (Albendazole) are extracted and analyzed together. Because they are nearly indistinguishable chemically, any loss of analyte during extraction or any suppression of the MS signal due to matrix components will affect both the analyte and the SIL-IS proportionally. The final concentration is calculated from the ratio of the analyte's MS signal to the SIL-IS's MS signal, providing a highly accurate measurement.

Metabolic Pathway of Albendazole

Understanding the metabolic pathway is key to designing pharmacokinetic studies. Albendazole is a prodrug that is rapidly converted to its active form.

Application Protocol: Quantification of Albendazole and Metabolites in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: Albendazole (ABZ), Albendazole Sulfoxide (ABZSO) reference standards.

-

Internal Standard: this compound (or Albendazole-d3).

-

Solvents: HPLC-grade methanol and acetonitrile.

-

Buffers: Ammonium acetate, formic acid.

-

Water: Ultra-pure or Milli-Q grade.

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Equipment:

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters, Shimadzu).

-

Solid Phase Extraction (SPE) cartridges and manifold.

-

Centrifuge, vortex mixer, analytical balance.

-

Calibrated pipettes.

-

Experimental Workflow

The overall workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocols

6.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ABZ, ABZSO, and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions using a suitable solvent (e.g., methanol:water) to create working solutions for calibration standards and quality controls (QCs).

6.2. Sample Preparation (Solid Phase Extraction - SPE) This protocol is adapted from a validated method.[1][6]

-

Pipette: Transfer 100 µL of human plasma (blank, standard, QC, or unknown sample) into a clean tube.

-

Spike IS: Add the working solution of this compound to all tubes (except blank matrix) and vortex.

-

Pre-treat: Add a suitable buffer (e.g., phosphate buffer) to the plasma and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol followed by ultra-pure water.

-

Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute: Elute the analytes and the internal standard from the cartridge using an appropriate volume of elution solvent (e.g., methanol or acetonitrile).

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the dried residue in the mobile phase (e.g., 100 µL) and vortex. The sample is now ready for injection into the LC-MS/MS system.

6.3. LC-MS/MS Analysis The following tables summarize typical instrument conditions. Parameters should be optimized for the specific instrument in use.

Table 1: Example LC-MS/MS Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| LC System | ||

| Column | Hypurity C18 (50 mm x 4.6 mm, 5 µm) | [1][6] |

| Mobile Phase | Acetonitrile : 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) | [1][6] |

| Flow Rate | 1.0 mL/min | [1] |

| Injection Volume | 10 µL | [7] |

| Column Temp. | 40 °C | [8] |

| MS/MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][6] |

| MRM Transition (m/z) | Albendazole: 266.1 → 234.4 | [5] |

| Albendazole Sulfoxide: 282.1 → 240.4 | [5] | |

| Albendazole-d3 (IS): 269.1 → 234.4 | [5] |

| Dwell Time | 200 ms | N/A |

6.4. Data Analysis and Pharmacokinetic Calculations

-

Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression model. Determine the concentrations of ABZ and ABZSO in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters using non-compartmental analysis software (e.g., WinNonlin).[7]

-

Cmax: Maximum observed plasma concentration.

-

tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC0-inf: Area under the curve from time 0 to infinity.

-

t1/2: Terminal elimination half-life.

-

Data Presentation

Table 2: Summary of Bioanalytical Method Validation Parameters The method should be validated according to regulatory guidelines (e.g., USFDA, EMA).[1]

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Linearity Range | ||

| Albendazole | 0.200 – 50.0 ng/mL | [1][6] |

| Albendazole Sulfoxide | 3.00 – 600 ng/mL | [1][6] |

| Correlation Coefficient (r²) | ≥ 0.99 | [1] |

| Lower Limit of Quantification (LLOQ) | ||

| Albendazole | 0.2 - 1.0 ng/mL | [1][9] |

| Albendazole Sulfoxide | 2.0 - 3.0 ng/mL | [1][9] |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) | [7] |

| Recovery | 86% - 99% | [1][6] |

| Matrix Effect | IS-normalized factor: 0.985 - 1.042 |[1][6] |